Methyl 4-(2-(2-(dimethylamino)ethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
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Description
Methyl 4-(2-(2-(dimethylamino)ethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a useful research compound. Its molecular formula is C25H26N2O5 and its molecular weight is 434.492. The purity is usually 95%.
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Biological Activity
Methyl 4-(2-(2-(dimethylamino)ethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound with significant potential in pharmacological applications. Its unique chromeno-pyrrol structure and specific functional groups contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromeno-pyrrol core with various functional groups that enhance its reactivity and biological activity. The presence of a dimethylamino group suggests potential interactions with neurotransmitter systems, while the dioxo moieties may facilitate enzyme inhibition or metal ion complexation.
Molecular Formula
- Molecular Weight : Approximately 485.94 g/mol
- Functional Groups : Dimethylamino, dioxo, benzoate ester
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : It has the potential to interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activities
The biological activities of this compound include:
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : Research has suggested that similar chromeno-pyrrol derivatives possess anticancer properties through apoptosis induction in cancer cells.
- Antimicrobial Properties : The compound may demonstrate antimicrobial activity against various pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and derivatives:
-
Anticancer Studies : A study on chromeno-pyrrol derivatives showed significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values : Ranged from 5 µM to 15 µM depending on the derivative structure.
-
Anti-inflammatory Activity : Research indicated that related compounds inhibited nitric oxide production in RAW 264.7 macrophages:
- Mechanism : Inhibition of inducible nitric oxide synthase (iNOS).
- Results : Significant reduction in NO levels at concentrations as low as 10 µM.
-
Antimicrobial Efficacy : A comparative study highlighted the antimicrobial potency of chromeno-pyrrol derivatives against Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Values ranged from 0.5 µg/mL to 4 µg/mL for effective strains.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Key Activity | IC50/MIC Values |
---|---|---|---|
Methyl 4-(2-chlorobenzyl)-3,9-dioxo... | Chromeno-Pyrrol | Anticancer | IC50 = 10 µM |
Methyl 4-(dimethylamino)benzoate | Benzoate Ester | Anti-inflammatory | MIC = 0.5 µg/mL |
Methyl 4-(hydroxyethyl)-3,9-dioxo... | Hydroxy-Pyrrol | Antimicrobial | MIC = 1 µg/mL |
Properties
IUPAC Name |
methyl 4-[2-[2-(dimethylamino)ethyl]-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-14-12-18-19(13-15(14)2)32-23-20(22(18)28)21(27(24(23)29)11-10-26(3)4)16-6-8-17(9-7-16)25(30)31-5/h6-9,12-13,21H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHDODUMQOKFMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.